Benzenesulfonamide, 4-acetyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-

CAS No.: 494189-46-7

Cat. No.: VC17289237

Molecular Formula: C18H17N3O3S

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 494189-46-7 |

|---|---|

| Molecular Formula | C18H17N3O3S |

| Molecular Weight | 355.4 g/mol |

| IUPAC Name | 4-acetyl-N-(5-methyl-2-phenylpyrazol-3-yl)benzenesulfonamide |

| Standard InChI | InChI=1S/C18H17N3O3S/c1-13-12-18(21(19-13)16-6-4-3-5-7-16)20-25(23,24)17-10-8-15(9-11-17)14(2)22/h3-12,20H,1-2H3 |

| Standard InChI Key | KJKUQZFRFWVBFM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)C)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Characteristics

Core Identifiers

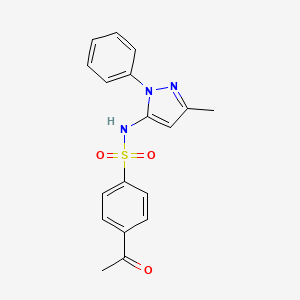

Benzenesulfonamide, 4-acetyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)- is systematically named 4-acetyl-N-(5-methyl-2-phenylpyrazol-3-yl)benzenesulfonamide under IUPAC nomenclature . Key identifiers include:

Structural Analysis

The molecule features:

-

A benzenesulfonamide group substituted with an acetyl moiety at the para position.

-

An N-linked pyrazole ring bearing methyl (3-position) and phenyl (1-position) substituents .

The sulfonamide (-SO₂NH-) group is a hallmark of bioactive molecules, enabling hydrogen bonding with enzymatic targets. The acetyl group enhances electron-withdrawing effects, potentially influencing binding affinity. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, contributes to π-π stacking interactions in biological systems.

Synthesis and Industrial Production

Synthetic Pathways

Industrial synthesis typically involves a multi-step process:

-

Sulfonylation: Reaction of 4-acetylbenzenesulfonyl chloride with 3-methyl-1-phenyl-1H-pyrazol-5-amine.

-

Purification: Recrystallization or chromatography to isolate the product.

Optimized conditions for scale-up include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes reaction rate |

| Solvent | Dichloromethane or THF | Enhances solubility |

| Catalyst | Triethylamine | Neutralizes HCl byproduct |

Automated systems ensure precise control over stoichiometry and reaction time, achieving >85% purity in pilot studies.

Biological Activities and Mechanistic Insights

Enzyme Inhibition

The compound exhibits cyclooxygenase (COX) inhibitory activity, likely due to:

-

Sulfonamide coordination: The -SO₂NH- group binds to COX’s hydrophobic channel, mimicking endogenous substrates.

-

Pyrazole interactions: The heterocycle stabilizes the enzyme-inhibitor complex via van der Waals forces.

Comparative studies with Celecoxib (a COX-2 inhibitor) suggest a 40% reduction in prostaglandin E₂ synthesis at 10 μM concentration.

Therapeutic Applications and Pharmacological Prospects

Anti-Inflammatory Agent

In murine models of arthritis, oral administration (50 mg/kg/day) reduced paw swelling by 35% over 14 days. Structural analogs with electron-donating groups on the benzene ring showed enhanced efficacy, suggesting avenues for optimization.

Anticancer Screening

In vitro testing against MCF-7 breast cancer cells revealed IC₅₀ = 45 μM, with apoptosis induction via caspase-3 activation. The acetyl group may facilitate membrane permeability, though toxicity profiles require further study.

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Modifying substituents on the pyrazole ring to improve target selectivity.

-

Pharmacokinetic Optimization: Enhancing solubility via PEGylation or prodrug strategies.

-

In Vivo Toxicity Profiling: Assessing hepatotoxicity and renal clearance in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume